sec-Butyllithium

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

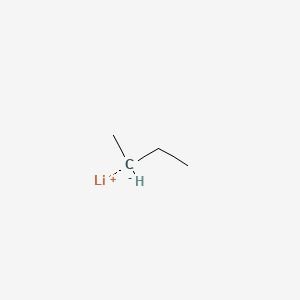

Structure

3D Structure of Parent

属性

IUPAC Name |

lithium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOPGODQLGJZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[CH-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883459 | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-30-1 | |

| Record name | sec-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLLITHIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV3GII1TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of sec-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of sec-butyllithium (s-BuLi), a pivotal organolithium reagent in organic synthesis. Due to its high reactivity and basicity, proper handling and accurate characterization are paramount for its effective and safe use in research and development.

Synthesis of this compound

This compound is most commonly synthesized through the reaction of a sec-butyl halide, typically sec-butyl chloride, with lithium metal.[1][2] The reaction is highly exothermic and must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent.

Reaction Principle

The synthesis involves the reductive metallation of the sec-butyl halide by two equivalents of lithium metal. One equivalent of lithium forms the organolithium compound, while the second equivalent reacts with the released halide to form lithium chloride.[2]

Overall Reaction: CH₃CH₂CH(Cl)CH₃ + 2 Li → CH₃CH₂CH(Li)CH₃ + LiCl

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

Materials:

-

2-Chlorobutane (anhydrous)

-

Lithium metal (dispersion or finely cut wire/granules, containing 1-3% sodium is often recommended for initiation)[3]

-

Anhydrous hexane or cyclohexane

-

Schlenk flask or a three-necked round-bottom flask equipped with a condenser, dropping funnel, and inert gas inlet

-

Magnetic stirrer

-

Cannula for liquid transfer

Procedure:

-

Under a positive pressure of argon, charge the reaction flask with lithium metal.

-

Add anhydrous hexane or cyclohexane to the flask.

-

Slowly add a solution of 2-chlorobutane in the reaction solvent from the dropping funnel to the stirred suspension of lithium metal.

-

The reaction is often initiated by gentle warming or the addition of a small amount of a more reactive organolithium reagent if necessary. Once initiated, the reaction is exothermic, and the addition rate of 2-chlorobutane should be controlled to maintain a gentle reflux.[4]

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-3 hours to ensure complete reaction.[4]

-

The resulting mixture will be a suspension of finely divided lithium chloride in the this compound solution.

Purification

The primary impurity in the crude product is insoluble lithium chloride. Purification is typically achieved by allowing the lithium chloride to settle, followed by careful decantation or cannula filtration of the supernatant solution into a clean, dry Schlenk flask for storage.[3][5] For higher purity, the solution can be filtered through a sintered glass funnel under inert atmosphere.

dot

Caption: Synthesis and Purification of this compound.

Characterization of this compound

Accurate determination of the concentration of this compound solutions is crucial for stoichiometric control in chemical reactions. Titration is the most common method for this purpose. Spectroscopic methods like NMR can also be employed.

Titration Methods

Several titration methods are available for determining the concentration of alkyllithium reagents. The Gilman double titration and direct titration with an indicator are widely used.

The Gilman double titration method is a reliable technique that determines both the concentration of the active organolithium species and the amount of non-organolithium basic impurities (e.g., lithium alkoxides).[5][6]

Principle:

-

Total Base Titration: An aliquot of the this compound solution is hydrolyzed with water, and the resulting lithium hydroxide is titrated with a standardized acid. This gives the total base concentration.

-

Non-Alkyllithium Base Titration: A second aliquot is reacted with an excess of a suitable organic halide (e.g., 1,2-dibromoethane or benzyl chloride) that selectively consumes the this compound. The remaining basic impurities are then hydrolyzed and titrated with a standardized acid.

-

The concentration of this compound is the difference between the total base and the non-alkyllithium base concentrations.

Experimental Protocol (Gilman Double Titration):

Materials:

-

This compound solution to be titrated

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

1,2-Dibromoethane

-

Anhydrous diethyl ether or THF

-

Phenolphthalein indicator

-

Dry Schlenk flasks, syringes, and burette

Procedure:

Part A: Total Base Titration

-

Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution via syringe into a flask containing distilled water (e.g., 20 mL).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V_total).

Part B: Non-Alkyllithium Base Titration

-

In a separate dry flask under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane (e.g., 1 mL) in anhydrous diethyl ether or THF (e.g., 10 mL).

-

Stir the mixture for a few minutes to ensure complete reaction.

-

Carefully add distilled water (e.g., 20 mL) to hydrolyze the remaining basic species.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V_impurities).

Calculation:

Molarity of s-BuLi = ( (V_total - V_impurities) * Molarity of HCl ) / Volume of s-BuLi solution used

A simpler and often preferred method is the direct titration with a suitable indicator. Diphenylacetic acid is a common choice, where the endpoint is the persistent color of the diphenylacetate anion.[7][8]

Experimental Protocol (Direct Titration):

Materials:

-

This compound solution to be titrated

-

Diphenylacetic acid (high purity, dried)

-

Anhydrous tetrahydrofuran (THF)

-

Dry Schlenk flask, magnetic stirrer, and syringe

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 100-200 mg).

-

Add anhydrous THF (e.g., 5-10 mL) to dissolve the acid.

-

Slowly add the this compound solution dropwise from a syringe while stirring vigorously.

-

The endpoint is reached when a persistent pale yellow color, due to the formation of the lithium diphenylacetate, is observed.[7]

-

Record the volume of the this compound solution added.

Calculation:

Molarity of s-BuLi = Moles of diphenylacetic acid / Volume of s-BuLi solution added (in Liters)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to characterize this compound and, in some cases, to determine its concentration by using an internal standard. The chemical shifts are sensitive to the solvent, concentration, and temperature due to the formation of different aggregates.[7][9]

Sample Preparation:

-

NMR samples must be prepared under an inert atmosphere using a dry NMR tube and a deuterated solvent that has been dried over a suitable drying agent (e.g., C₆D₆ dried over Na/K alloy).

-

A known amount of an internal standard (e.g., 1,5-cyclooctadiene) can be added for quantitative analysis.

Expected ¹H and ¹³C NMR Data (in Cyclopentane at low temperature):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹³C | 20.91, 16.89 | C2 (CH) | |

| ¹³C | (not specified) | C1, C3, C4 (CH₃, CH₂) | |

| ¹H | ~1.39 (in THF with t-BuOLi) | methine | CH attached to Li |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is not a primary method for the characterization of highly reactive organometallic compounds like this compound due to their low volatility and thermal lability. Analysis is typically performed on quenched samples to analyze for impurities or reaction byproducts. For instance, quenching with water and analyzing the resulting butane can provide information about the purity of the starting material.

Sample Preparation for GC-MS of Quenched Sample:

-

Carefully quench a small aliquot of the this compound solution with water or a deuterated analog (e.g., D₂O) in a sealed vial containing a suitable organic solvent (e.g., hexane).

-

The organic layer containing the resulting butane can then be analyzed by GC-MS.

dot

Caption: Workflow for the Characterization of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis of this compound

| Starting Material | Solvent | Typical Yield | Reference |

| sec-Butyl chloride | Hexane | 89 - 92.7% | [4] |

| 2-Chlorobutane | Pentane | ~70% | [3][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless viscous liquid | [7] |

| Molar Mass | 64.06 g/mol | [7] |

| Structure in Solution | Tetrameric in non-coordinating solvents (e.g., cyclohexane); equilibrium between monomers and dimers in coordinating solvents (e.g., THF) | [7] |

| Basicity | More basic and sterically hindered than n-butyllithium. | [7] |

| Thermal Stability | Decomposes slowly at room temperature to lithium hydride and a mixture of butenes. | [7] |

Safety and Handling

This compound is a highly reactive and pyrophoric compound that can ignite spontaneously upon contact with air and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All transfers should be performed using syringes or cannulas. Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily available.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction and analysis conditions may be necessary. Always consult relevant safety data sheets (SDS) and established laboratory safety protocols before handling this reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [chemeurope.com]

- 3. reddit.com [reddit.com]

- 4. US5523447A - Organolithium process - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to sec-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sec-butyllithium (sec-BuLi), a pivotal organolithium reagent in modern organic synthesis. It details its chemical and physical properties, safe handling protocols, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Properties and Identifiers

This compound is a secondary organolithium reagent known for its high reactivity and strong basicity, surpassing that of the more common n-butyllithium.[1][2] Its chemical formula is C₄H₉Li, and it is systematically named (butan-2-yl)lithium.[1][3] Commercially, it is typically available as a solution in hydrocarbon solvents such as cyclohexane or hexane.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 598-30-1[1][2][6][7][8] |

| Molecular Formula | C₄H₉Li[1][7] |

| IUPAC Name | (butan-2-yl)lithium[3] |

| Synonyms | s-BuLi, (1-Methylpropyl)lithium, Lithium-2-butanide[1][6][9] |

| EC Number | 209-927-7[1][6][7] |

| Beilstein Registry No. | 3587206[1][8] |

| UNII | 5YV3GII1TB[1][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 64.06 g/mol [1][7][8] |

| Appearance | Colorless crystalline solid or clear, colorless to yellowish viscous liquid[1][4][7][10] |

| Density | Approximately 0.750 - 0.783 g/mL at 25 °C[3][5][7] |

| Structure | Forms tetramers in hydrocarbon solvents; exists in equilibrium between monomers and dimers in ethereal solvents.[1] |

| Storage Temperature | 2-8°C[5][7] |

| Solubility | Reacts violently with water[3]; typically supplied in cyclohexane or hexane solutions.[4] |

Chemical Reactivity and Stability

The carbon-lithium bond in this compound is highly polarized, making the secondary carbon atom strongly basic and nucleophilic.[1][9] It is significantly more basic and sterically hindered than n-butyllithium, which allows it to deprotonate particularly weak carbon acids where n-BuLi is ineffective.[1][2][9]

This high reactivity necessitates careful handling. This compound solutions are pyrophoric, meaning they can ignite spontaneously upon contact with air.[6][10] They also react violently with water and other protic solvents.[3][11] Diethyl ether, a common solvent in organometallic chemistry, is attacked by sec-BuLi within minutes at room temperature, unlike solutions of n-BuLi which are stable.[1][9]

Solutions of this compound are less stable than those of n-butyllithium, decomposing about 10 to 15 times faster under similar conditions.[4][10] Thermal decomposition yields lithium hydride (LiH), which is insoluble and precipitates out, and a mixture of butenes.[1][4] This degradation underscores the importance of proper storage and regular titration to determine the active concentration.[4][12]

Synthesis and Major Applications

Industrially, this compound is prepared through the reaction of sec-butyl chloride with a dispersion of lithium metal in a hydrocarbon solvent.[4][9] The presence of a catalytic amount of sodium (up to 2%) in the lithium metal is crucial for achieving a rapid reaction and minimizing coupling byproducts.[4]

This compound's primary role is as a powerful base for deprotonation and as a polymerization initiator.[2][4]

-

Deprotonation: It is the reagent of choice for deprotonating very weak carbon acids and for generating specific organolithium intermediates. Its steric bulk can influence the regioselectivity of deprotonation.[2]

-

Directed ortho-Metallation (DoM): It is frequently used in DoM reactions, where a functional group directs lithiation to the adjacent ortho position on an aromatic ring.[2]

-

Anionic Polymerization: Its ability to initiate polymerization rapidly makes it a valuable catalyst in the synthesis of polymers.[4]

-

Enantioselective Reactions: When combined with chiral ligands like sparteine, sec-BuLi can be used for enantioselective deprotonations.[1]

The general workflow for its use as a base involves the deprotonation of a substrate followed by quenching the resulting carbanion with a suitable electrophile.

Experimental Protocols: Handling and Storage

Due to its pyrophoric and water-reactive nature, this compound must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox or using Schlenk line techniques.[2][11]

-

Store containers in a dry, cool (2-8°C), and well-ventilated place, away from sources of ignition.[5][11][13]

-

Keep containers tightly sealed.[11] Opened containers must be carefully resealed under an inert atmosphere to prevent leakage and contamination.[11]

-

Handle and store under nitrogen, protecting from moisture at all times.[11]

-

Commercially available Sure/Seal™ bottles are recommended for storage and dispensing, as they are designed to maintain an inert atmosphere over multiple uses.[8][14]

-

Body: A fire-resistant lab coat and appropriate protective clothing are mandatory.[13][15]

-

Hands: Use chemical-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's resistance guide.[11]

-

Eyes/Face: Wear safety goggles and a full-face shield, especially when there is a splash hazard.[11][15]

Transferring this compound from a storage bottle to a reaction vessel is a critical operation that must be performed meticulously to prevent exposure to air.

Safety and Hazard Information

This compound is a hazardous substance that poses significant risks if not handled correctly. It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[11]

Table 3: GHS Hazard Classification for this compound

| Pictogram | GHS Code | Hazard Statement |

| 🔥 | H250 | Catches fire spontaneously if exposed to air.[3][6][10][15] |

| 🌊 | H260 | In contact with water releases flammable gases which may ignite spontaneously.[3][10][15] |

| corrosive | H314 | Causes severe skin burns and eye damage.[3] |

| ☣️ | H304 | May be fatal if swallowed and enters airways.[3] |

Immediate and appropriate first aid is critical in the event of exposure.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16] Immerse the affected area in cool water or wrap in wet bandages.[15] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] Aspiration of the material into the lungs can cause chemical pneumonitis and may be fatal.[16] Seek immediate medical attention.[15]

-

Fire: In case of fire, do NOT use water. Use a Class D fire extinguisher (e.g., powdered soda ash, lime, or sand).[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 1.3M sol. in cyclohexane/hexane (92/8), AcroSeal , Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. This compound | 598-30-1 [chemicalbook.com]

- 5. This compound 1.4M cyclohexane 598-30-1 [sigmaaldrich.com]

- 6. This compound | C4H9Li | CID 102446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound 1.4M cyclohexane 598-30-1 [sigmaaldrich.com]

- 9. This compound [chemeurope.com]

- 10. Page loading... [wap.guidechem.com]

- 11. research.uga.edu [research.uga.edu]

- 12. This compound 1.4M cyclohexane 598-30-1 [sigmaaldrich.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. utoledo.edu [utoledo.edu]

- 15. echemi.com [echemi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Potent Reagent: A Technical History of sec-Butyllithium

For Immediate Release

A deep dive into the discovery, development, and application of sec-Butyllithium, a cornerstone of modern organic synthesis.

This whitepaper provides an in-depth technical guide to the history and core functionalities of this compound (s-BuLi), a pivotal organolithium reagent. Tailored for researchers, scientists, and professionals in drug development, this document chronicles its discovery, details its physicochemical properties, and outlines key experimental protocols, offering a comprehensive resource for understanding and utilizing this powerful synthetic tool.

Discovery and Historical Context: A New Era of Reactivity

The journey of this compound is intrinsically linked to the broader development of organolithium chemistry in the early 20th century. The 1930s marked a significant turning point in synthetic organic chemistry, with the pioneering work of Karl Ziegler, Henry Gilman, and Georg Wittig unveiling the immense potential of organolithium reagents.[1][2] These compounds emerged as more reactive and versatile alternatives to the well-established Grignard reagents.[1]

While the exact date of the first synthesis of this compound is not definitively cited in a singular "discovery paper," the groundwork was laid by the broader exploration of organolithium compounds. In 1930, Karl Ziegler published a convenient method for the direct synthesis of lithium alkyls and aryls from metallic lithium and halogenated hydrocarbons. This breakthrough paved the way for the preparation of a wide array of organolithium reagents. Following this, a 1932 publication by Henry Gilman, E. A. Zoellner, and W. M. Selby, titled "An Improved Procedure for the Preparation of Organolithium Compounds," detailed the synthesis of several new organolithium compounds and significantly expanded the practical utility of this class of reagents.[3][4][5] It is within this fertile period of chemical innovation that this compound was first synthesized and characterized, quickly gaining recognition for its unique properties.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow, viscous liquid, renowned for its high reactivity, which necessitates handling under an inert atmosphere.[6] Its utility in organic synthesis stems from a unique combination of basicity and steric hindrance.

| Property | Value |

| Chemical Formula | C₄H₉Li |

| Molar Mass | 64.06 g/mol [6] |

| Physical State | Colorless to pale yellow viscous liquid[6] |

| Density | Approximately 0.769 g/mL at 25 °C |

| Aggregation State | - Hydrocarbon solvents (e.g., cyclohexane, benzene): Primarily tetrameric.[6]- Ethereal solvents (e.g., THF): Exists in an equilibrium between monomeric and dimeric forms.[6] At temperatures below -41 °C in cyclopentane, it can form a hexameric structure.[6] |

| Basicity | More basic than n-butyllithium.[6] |

| Steric Hindrance | More sterically hindered than n-butyllithium.[6] |

| Solubility | Miscible with many aliphatic and aromatic hydrocarbon solvents. |

| Thermal Stability | Decomposes upon heating, yielding lithium hydride and a mixture of butenes.[7] A 12% solution in cyclohexane at 20°C undergoes thermal decomposition at a rate of 1.4% of the active material per month. At 20°C and 35°C, the average decomposition rates are 0.0015 wt. % and 0.055 wt. % per day, respectively.[8] |

Key Experimental Protocols

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound typically involves the reaction of a sec-butyl halide, most commonly sec-butyl chloride, with lithium metal in a hydrocarbon solvent.[8]

Reaction: CH₃CH₂CH(Cl)CH₃ + 2 Li → CH₃CH₂CH(Li)CH₃ + LiCl

Detailed Protocol:

A multi-necked, flame-dried flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an argon or nitrogen inlet is charged with lithium metal (as a dispersion or freshly cut pieces) and a dry hydrocarbon solvent (e.g., hexane or cyclohexane). A small amount of sodium (up to 2%) is often included in the lithium to catalyze the reaction.[8] The mixture is heated to reflux. A solution of sec-butyl chloride in the same solvent is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. After the addition is complete, the reaction mixture is typically stirred at reflux for an additional period to ensure complete reaction. The resulting solution of this compound is then separated from the precipitated lithium chloride and any unreacted lithium metal by filtration or decantation under an inert atmosphere.[9]

Titration of this compound Solutions

The concentration of commercially available or freshly prepared this compound solutions can vary and tends to decrease over time due to degradation. Therefore, accurate determination of its molarity is crucial for stoichiometric control in reactions. The Gilman double titration method or titration with a suitable indicator are commonly employed.[10] A widely used and reliable method involves titration with diphenylacetic acid.[11][12]

Protocol using Diphenylacetic Acid:

-

A known quantity of dry diphenylacetic acid is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

The this compound solution is added dropwise from a syringe or burette.

-

The endpoint is indicated by the persistence of a yellow color due to the formation of the lithium salt of the diphenylacetate anion.

-

The molarity of the this compound solution is calculated based on the volume of titrant required to reach the endpoint and the initial moles of diphenylacetic acid. This procedure should be performed in triplicate to ensure accuracy.[11]

Core Applications and Signaling Pathways

Anionic Polymerization

This compound is a widely used initiator for the anionic polymerization of dienes (like butadiene and isoprene) and styrene. Its relatively fast initiation rate compared to propagation allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[13]

The initiation step involves the nucleophilic addition of the sec-butyl anion to the monomer, creating a new carbanionic species that then propagates the polymerization.

Deprotonation Reactions

Owing to its high basicity, this compound is an excellent reagent for the deprotonation of weakly acidic C-H bonds, where less basic organolithiums like n-butyllithium may be ineffective.[6] This is a fundamental step in many organic syntheses for the formation of carbon-carbon bonds.

Enantioselective Deprotonation with (-)-Sparteine

A landmark application of this compound is in asymmetric synthesis, particularly in enantioselective deprotonation reactions when complexed with the chiral diamine (-)-sparteine.[14] This chiral complex can selectively remove one of two enantiotopic protons, leading to the formation of an enantioenriched organolithium intermediate. This intermediate can then be trapped with an electrophile to yield a chiral product with high enantiomeric excess.[1][15][16]

The mechanism involves the formation of a chiral complex between this compound and (-)-sparteine, which then coordinates to the substrate. The steric and electronic properties of this complex dictate the selective abstraction of one of the prochiral protons.

Conclusion

From its origins in the burgeoning field of organometallic chemistry to its current status as an indispensable tool in modern synthesis, this compound has had a profound impact on the landscape of chemical research and development. Its unique combination of high basicity and steric bulk has enabled chemists to forge new pathways for the construction of complex molecules, from specialty polymers to life-saving pharmaceuticals. This guide has provided a comprehensive overview of the discovery, properties, and key applications of this compound, underscoring its enduring significance in the field of organic chemistry. As research continues to push the boundaries of chemical synthesis, the fundamental reactivity of reagents like this compound will undoubtedly continue to play a central role in future innovations.

References

- 1. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. This compound | 598-30-1 [chemicalbook.com]

- 9. US5523447A - Organolithium process - Google Patents [patents.google.com]

- 10. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. How To [chem.rochester.edu]

- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Aggregation State of sec-Butyllithium in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyllithium (s-BuLi) is a powerful organolithium reagent widely employed in organic synthesis as a strong base and a nucleophilic source of the sec-butyl group. The reactivity, selectivity, and kinetics of reactions involving s-BuLi are profoundly influenced by its aggregation state in solution. This guide provides a comprehensive overview of the aggregation behavior of this compound in various solvents, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

Aggregation Behavior of this compound

Organolithium compounds exhibit a strong tendency to form aggregates in solution, a phenomenon driven by the electron-deficient nature of the lithium atom and the desire to maximize electrostatic interactions. The degree of aggregation is highly dependent on the solvent, temperature, and concentration of the organolithium species.

In Hydrocarbon Solvents

In non-coordinating hydrocarbon solvents such as cyclohexane, benzene, and cyclopentane, this compound predominantly exists as a tetramer .[1] This tetrameric structure is a stable arrangement that minimizes the exposure of the electropositive lithium centers to the nonpolar solvent. At lower temperatures, there is evidence for the formation of higher-order aggregates. For instance, in cyclopentane at temperatures below -41°C, a hexameric structure has been detected using ⁶Li-NMR spectroscopy.[1] Some studies utilizing various NMR spectroscopic techniques on s-BuLi in toluene-d8 suggest a dynamic equilibrium between tetrameric and hexameric species.[2]

In Ethereal Solvents

In electron-donating solvents like tetrahydrofuran (THF), the aggregation state of this compound is significantly reduced due to the coordination of solvent molecules to the lithium centers. This coordination stabilizes lower aggregation states. In THF, s-BuLi exists in a dynamic equilibrium between monomeric and dimeric forms.[1] The presence of these less-aggregated species is a key factor in the enhanced reactivity of s-BuLi in ethereal solvents compared to hydrocarbon solutions.

Quantitative Data on this compound Aggregation

The following tables summarize the known aggregation states of this compound in different solvent systems. It is important to note that the aggregation number often represents an average value due to the dynamic equilibria present in solution.[3]

| Solvent | Temperature (°C) | Concentration | Method | Predominant Aggregation State | Reference(s) |

| Cyclohexane | Ambient | Not Specified | Not Specified | Tetramer | [1] |

| Benzene | Ambient | Not Specified | Not Specified | Tetramer | [1] |

| Cyclopentane | Ambient | Not Specified | Not Specified | Tetramer | [1] |

| Cyclopentane | < -41 | Not Specified | ⁶Li-NMR | Hexamer | [1] |

| Toluene-d8 | Ambient | Not Specified | DOSY NMR | Tetramer/Hexamer Mixture | [2] |

| Tetrahydrofuran (THF) | Not Specified | Not Specified | Not Specified | Monomer-Dimer Equilibrium | [1] |

Logical Relationship of Aggregation States

The aggregation state of this compound in solution can be represented as a dynamic equilibrium that is influenced by the solvating power of the medium. In non-polar hydrocarbon solvents, the equilibrium lies far towards the higher-order aggregates (tetramers and hexamers). The introduction of a coordinating solvent such as THF shifts this equilibrium towards lower-order, more reactive species (dimers and monomers).

References

An In-depth Technical Guide to the Basicity of sec-Butyllithium Compared to n-Butyllithium

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organolithium reagents are cornerstone tools in modern organic synthesis, prized for their potent nucleophilicity and exceptional basicity. Among the most common of these reagents are n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi). While structurally similar, their distinct isomeric forms impart significant differences in their chemical reactivity, particularly their basicity. This technical guide provides a comprehensive comparison of the basicity of s-BuLi and n-BuLi, offering quantitative data, detailed experimental protocols for characterization, and a discussion of the structural and environmental factors that modulate their reactivity. A thorough understanding of these differences is critical for reaction optimization, impurity control, and the rational design of synthetic routes in research and drug development.

Introduction: The Butyllithium Isomers

n-Butyllithium and this compound are organometallic compounds featuring a highly polarized carbon-lithium bond. This polarization places a significant partial negative charge on the carbon atom, rendering them powerful bases and nucleophiles.[1] The primary structural difference lies in the point of lithium attachment to the butyl chain: a primary carbon in n-BuLi and a secondary carbon in s-BuLi. This seemingly subtle distinction has profound implications for their steric and electronic properties, directly influencing their basicity.[2][3]

Generally, the basicity of alkyllithium reagents increases with the substitution on the carbanionic carbon. This trend places s-BuLi as a significantly stronger base than n-BuLi, making it the reagent of choice for the deprotonation of very weak carbon acids where n-BuLi may be insufficient.[2][4][5]

Thermodynamic Basicity: A Quantitative Comparison

The thermodynamic basicity of an organolithium reagent is best quantified by the pKa of its conjugate acid (in this case, n-butane). A higher pKa value for the conjugate acid corresponds to a stronger base. While the direct measurement of pKa values for extremely weak acids like alkanes is challenging, established estimates are widely used in organic chemistry.[5]

Table 1: Comparison of Basicity and Structural Properties

| Property | n-Butyllithium (n-BuLi) | This compound (s-BuLi) | Reference(s) |

| CAS Number | 109-72-8 | 598-30-1 | [4][6] |

| Conjugate Acid pKa | ~50 | ~51 | [4][7][8] |

| Structure | Primary Alkyllithium | Secondary Alkyllithium | [2] |

| Relative Basicity | Strong | Stronger | [3][4] |

| Steric Hindrance | Lower | Higher | [2][4] |

The increased basicity of s-BuLi is attributed to the greater electron-donating inductive effect of the two alkyl groups (methyl and ethyl) attached to the lithiated carbon, which destabilizes the carbanion, making it more reactive and thus a stronger base.[3]

Factors Influencing Reactivity and Effective Basicity

The "on-paper" thermodynamic basicity does not fully capture the behavior of organolithium reagents in solution. Their effective, or kinetic, basicity is heavily influenced by aggregation state and the coordinating properties of the solvent.

Aggregation

In non-coordinating hydrocarbon solvents like hexanes or cyclohexane, both n-BuLi and s-BuLi exist as oligomeric aggregates (typically hexamers and tetramers, respectively).[4][8][9] These aggregates are less reactive than the monomeric form. The dissociation of the aggregate is often the rate-limiting step in deprotonation reactions, meaning that the observed kinetic basicity can be lower than what the pKa value might suggest.

Solvent Effects

The addition of Lewis basic coordinating solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), or additives like tetramethylethylenediamine (TMEDA), dramatically impacts reactivity. These molecules coordinate to the lithium centers, breaking down the large aggregates into smaller, more reactive species (dimers or monomers).[8][10][11] This de-aggregation increases the effective concentration of the reactive species, accelerating the rate of deprotonation.[11] However, s-BuLi is so reactive that it can attack solvents like diethyl ether within minutes at room temperature, whereas n-BuLi solutions are comparatively stable.[4]

Caption: Logical relationship between intrinsic properties and solution behavior influencing basicity.

Experimental Protocols: Quantifying Active Base Concentration

For reproducible and safe use of organolithium reagents, it is imperative to determine the concentration of the active, carbon-bound lithium, as these reagents degrade over time, forming non-nucleophilic impurities like lithium alkoxides and hydroxide. The Gilman double titration method is a reliable standard procedure for this purpose.[6][12]

Gilman Double Titration Method

This method involves two separate titrations to distinguish the active alkyllithium from other basic impurities.[10][13]

Objective: To determine the precise molarity of the active this compound or n-butyllithium in solution.

Materials:

-

Alkyllithium solution (s-BuLi or n-BuLi)

-

Anhydrous diethyl ether (Et₂O) or THF

-

1,2-dibromoethane (DBE)

-

Distilled, deionized water

-

Standardized hydrochloric acid (HCl) solution (~0.1 M)

-

Phenolphthalein indicator solution

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware: 100 mL Erlenmeyer flasks, magnetic stir bars, gas-tight syringes, needles.

Procedure:

Part A: Titration for Total Base Content

-

Assemble a 100 mL Erlenmeyer flask with a stir bar and rubber septum. Purge the flask thoroughly with inert gas.

-

Using a gas-tight syringe, carefully transfer an accurate aliquot (e.g., 1.00 mL) of the alkyllithium solution into the flask.

-

CAUTION: The following step is highly exothermic and generates flammable butane gas. Perform in a well-ventilated fume hood behind a safety shield. Slowly and carefully inject ~20 mL of distilled water into the flask while stirring vigorously.

-

Once the reaction has subsided, remove the septum and add 2-3 drops of phenolphthalein indicator. The solution will turn pink.

-

Titrate this solution with standardized ~0.1 M HCl until the pink color permanently disappears.

-

Record the volume of HCl used as V₁ .

Part B: Titration for Non-Alkyllithium Basic Impurities

-

Assemble a second dry, inert-gas-purged 100 mL Erlenmeyer flask containing a stir bar and septum.

-

Inject ~10 mL of anhydrous diethyl ether, followed by a small excess of 1,2-dibromoethane (e.g., ~0.5 mL).

-

Using the same syringe and technique, transfer an identical aliquot (1.00 mL) of the alkyllithium solution into the DBE/ether mixture. The active R-Li reacts with DBE, while impurities like RO-Li do not.

-

Allow the mixture to stir for approximately 5 minutes.

-

Carefully quench the mixture by adding ~20 mL of distilled water.

-

Add 2-3 drops of phenolphthalein and titrate with the standardized HCl solution to the endpoint.

-

Record the volume of HCl used as V₂ .

Calculations:

-

Molarity of active alkyllithium = ([HCl] × (V₁ - V₂)) / (Volume of alkyllithium aliquot)

-

Percentage of non-alkyllithium base = (V₂ / V₁) × 100%

A high-quality organolithium reagent should have a residual (non-alkyllithium) base content of less than 10%.[6]

Caption: Experimental workflow for the Gilman double titration method.

Conclusion and Synthetic Implications

The choice between this compound and n-butyllithium is a critical decision in synthesis design.

-

n-Butyllithium is a versatile, workhorse base suitable for a wide range of deprotonations and as a polymerization initiator.[1][8] Its lower basicity and steric hindrance can sometimes offer greater selectivity.[14]

-

This compound is the preferred reagent when higher basicity is required for the deprotonation of particularly weak C-H acids, such as certain arenes or sterically hindered positions, where n-BuLi is ineffective.[2][4] However, its greater reactivity necessitates more careful handling, particularly regarding solvent choice and temperature control, to avoid unwanted side reactions.

For professionals in drug development, the selection of the appropriate reagent can directly impact yield, impurity profiles, and process safety. A quantitative understanding of the active base concentration, obtained through rigorous methods like the Gilman double titration, is essential for ensuring the consistency, reproducibility, and scalability of synthetic protocols.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution Studies of ⁶Li Enriched Organolithium Compounds Using New NMR Techniques - UNT Digital Library [digital.library.unt.edu]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]

- 7. scribd.com [scribd.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ospt.osi.lv [ospt.osi.lv]

- 12. benchchem.com [benchchem.com]

- 13. Gillman double titration method By OpenStax | Jobilize [jobilize.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of sec-Butyllithium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of sec-butyllithium (s-BuLi), a pivotal organolithium reagent in organic synthesis and polymerization. Due to its highly reactive and pyrophoric nature, understanding its behavior in various organic solvents is critical for safe handling, optimal reaction design, and achieving desired chemical transformations.

Core Concepts: Solubility and Reactivity

This compound is a colorless, viscous liquid that exists as a tetramer in hydrocarbon solvents like cyclohexane and benzene. In electron-donating solvents such as tetrahydrofuran (THF), it establishes an equilibrium between monomeric and dimeric forms. This aggregation state, influenced by the solvent, plays a significant role in its reactivity.

A key characteristic of this compound is its high solubility in non-polar organic solvents. In many common hydrocarbon solvents, it is considered to be miscible in all proportions. However, its utility in certain solvents is limited not by its solubility, but by its reactivity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is sparse in the literature, largely because it is considered miscible with many common aliphatic and aromatic hydrocarbon solvents. Commercially, this compound is most often supplied as a solution in hydrocarbon solvents, which underscores its high solubility in these media. The following table summarizes the available information on commercial solutions and observed miscibility.

| Solvent System | Concentration (Commercial) | Temperature (°C) | Solubility/Miscibility Notes | Reference |

| Cyclohexane | ~1.4 M (12 wt%) | Ambient | Miscible in all proportions. This is the most common commercial solvent. | |

| Cyclohexane/Hexane (92:8) | ~1.3 M | Ambient | Fully miscible. Hexane is often added to lower the freezing point. | |

| n-Heptane | Not specified | Ambient | A linear relationship between concentration and solution density has been observed, suggesting high solubility. | |

| Aliphatic Solvents | Not applicable | Ambient | Generally considered miscible in all proportions. | |

| Aromatic Solvents (e.g., Toluene) | Not applicable | Ambient | Miscible, but this compound is reactive with aromatic solvents. | |

| Ethereal Solvents (e.g., Diethyl Ether, THF) | Not applicable | Ambient | Miscible, but highly reactive, especially at room temperature. Diethyl ether is attacked by this compound within minutes at room temperature. |

Experimental Protocol for Solubility Determination

Determining the solubility of a highly air- and moisture-sensitive reagent like this compound requires meticulous experimental technique under an inert atmosphere. The following protocol outlines a general procedure for such a determination.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Anhydrous n-pentane (for washing)

-

Anhydrous, degassed titration solvent (e.g., toluene)

-

Titration indicator (e.g., 1,10-phenanthroline)

-

Standardized solution of sec-butanol in toluene

-

Schlenk flask with a magnetic stir bar

-

Constant temperature bath

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Filtration cannula

Procedure:

-

Preparation of Saturated Solution:

-

Under a positive pressure of inert gas, add a measured volume of the chosen anhydrous organic solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Place the Schlenk flask in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.

-

Slowly add an excess of this compound to the stirred solvent. The solution will become saturated, and some undissolved this compound may be visible.

-

Stir the mixture vigorously at the constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sampling of the Supernatant:

-

Allow the undissolved material to settle.

-

Under a positive pressure of inert gas, carefully draw a known volume of the clear supernatant into a gas-tight syringe. It is crucial to avoid drawing any solid particles. A filtration cannula can be used for this purpose.

-

-

Analysis of the Saturated Solution (Gilman Double Titration):

-

This method determines the concentration of active butyllithium and distinguishes it from non-basic lithium salts.

-

Total Base Titration:

-

Dispense the accurately measured volume of the saturated this compound solution into a flask containing deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of hydrochloric acid to the endpoint. This gives the total base concentration.

-

-

Non-Alkyllithium Base Titration:

-

Dispense an identical, accurately measured volume of the saturated this compound solution into a flask containing anhydrous diethyl ether.

-

Add a small excess of 1,2-dibromoethane and stir for a few minutes. This reaction consumes the this compound.

-

Add deionized water to the flask.

-

Add a few drops of indicator and titrate with the standardized hydrochloric acid solution. This determines the amount of non-alkyllithium base.

-

-

Calculation: The concentration of this compound is determined by the difference between the total base and the non-alkyllithium base titrations.

-

Alternative Analytical Method: NMR Spectroscopy

The concentration of organolithium reagents can also be determined using NMR spectroscopy.

-

A known volume of the saturated this compound solution is transferred to an NMR tube under an inert atmosphere.

-

A known amount of an internal standard (e.g., 1,5-cyclooctadiene) is added.

-

The ¹H NMR spectrum is recorded without deuterium lock (No-D NMR).

-

The concentration of this compound is calculated by comparing the integration of the this compound protons to the integration of the protons of the internal standard.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

sec-Butyllithium molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on sec-butyllithium, a crucial organolithium reagent in organic synthesis.

Core Molecular Data

This compound is an organometallic compound widely used as a strong base and a source of the sec-butyl carbanion in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its chemical formula is C4H9Li.[2][3][4] The molecular weight of this compound is approximately 64.06 g/mol .[2][5]

| Property | Value | Source |

| Molecular Formula | C4H9Li | [2][3][4] |

| Molecular Weight | 64.06 g/mol | [2][5] |

| Alternate Formula | CH3CHLiCH2CH3 | [1] |

Structural Representation

The structure of this compound features a lithium atom bonded to the second carbon of a butane chain. This polar carbon-lithium bond is the source of its high reactivity and basicity.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

The molecular weight of this compound is a calculated value based on the atomic masses of its constituent elements (carbon, hydrogen, and lithium) as derived from its molecular formula. This is a standard calculation in chemistry and does not typically involve a specific experimental protocol for its determination in routine applications.

Calculation Method: The molecular weight is the sum of the atomic weights of all atoms in the molecule.

-

Carbon (C): 4 atoms × ~12.011 amu

-

Hydrogen (H): 9 atoms × ~1.008 amu

-

Lithium (Li): 1 atom × ~6.94 amu

This calculation yields the molecular weight of approximately 64.06 g/mol .[2][5]

Physical and Chemical Properties

This compound is a colorless, viscous liquid.[1][2] It is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously in air.[3] Due to its high basicity, it is more reactive than n-butyllithium and must be handled with greater care.[1] For example, it reacts with diethyl ether within minutes at room temperature.[1] It is typically supplied as a solution in hydrocarbon solvents like cyclohexane.[2] In such solvents, it exists predominantly as a tetramer.[1][2]

References

An In-depth Technical Guide to the Thermochemistry and Stability of sec-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties and stability of sec-butyllithium (s-BuLi), a pivotal but reactive organometallic reagent. Understanding its thermal behavior is critical for safe handling, process development, and ensuring reaction specificity in synthetic chemistry.

Executive Summary

This compound is a highly reactive organolithium reagent valued for its strong basicity, which surpasses that of the more common n-butyllithium.[1][2] This enhanced reactivity, however, is coupled with lower thermal stability, necessitating careful handling and storage protocols.[3][4] The primary decomposition pathway for this compound is β-hydride elimination, which yields lithium hydride (LiH) and a mixture of butene isomers.[1][5] This degradation process is influenced by temperature, solvent, and the presence of impurities. This document consolidates available quantitative data on its thermal stability, details experimental methodologies for its characterization, and provides a visual representation of its decomposition pathway.

Thermochemical Properties and Stability

This compound is a colorless, viscous liquid that is typically supplied as a solution in hydrocarbon solvents, most commonly cyclohexane.[3][6] It is known to exist in aggregated forms, primarily as a tetramer in hydrocarbon solvents.[1] In coordinating solvents like tetrahydrofuran (THF), an equilibrium exists between monomeric and dimeric forms.[1] This aggregation state plays a significant role in its reactivity and stability.

Thermal Decomposition

The thermal decomposition of this compound is a critical safety and quality consideration. The decomposition proceeds via a β-hydride elimination mechanism, a common pathway for organometallic compounds with β-hydrogens.[4] This reaction is exothermic and produces lithium hydride, a fine white precipitate, and a mixture of 1-butene, cis-2-butene, and trans-2-butene.[1][5] The formation of insoluble LiH is often observed as increasing turbidity in solutions upon storage.[3]

The rate of thermal decomposition is significantly faster for this compound than for n-butyllithium, estimated to be about 10 to 15 times as fast under similar conditions.[3] The pyrophoric nature of this compound, particularly at higher concentrations and in solvents with low flash points, is a major hazard.[4][6] Its reactivity with air and moisture is violent and can lead to spontaneous ignition.[6][7]

Quantitative Thermal Stability Data

The following tables summarize the available quantitative data on the thermal stability of this compound.

| Parameter | Value | Solvent | Temperature (°C) | Citation |

| Decomposition Rate | 1.4% of active material per month | 12% solution in cyclohexane | 20 | [3] |

| Average Decomposition Rate | 0.0015 wt. % per day | Cyclohexane | 20 | |

| Average Decomposition Rate | 0.055 wt. % per day | Cyclohexane | 35 |

| Solvent | Temperature (°C) | Half-life (t₁/₂) | Citation |

| Diethyl ether (Et₂O) | 0 | 139 min | [8] |

| Diethyl ether (Et₂O) | -20 | 1187 min | [8] |

| Tetrahydrofuran (THF) | -20 | 78 min | [8] |

Decomposition Product Distribution

The distribution of butene isomers from the thermal decomposition of this compound is dependent on the reaction conditions.

| Solvent | Temperature (°C) | 1-Butene (%) | trans-2-Butene (%) | cis-2-Butene (%) | Citation |

| Pure liquid | 78 | 34 | 15 | 51 | [5] |

| Octane (1.84 M) | 80 | 40 | 26 | 34 | [5] |

Logical and Signaling Pathways

The thermal decomposition of this compound can be visualized as a multi-step process influenced by its aggregation state. The following diagrams illustrate the key relationships and the decomposition pathway.

Caption: Aggregation states and decomposition pathway of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable thermochemical data. The following sections describe the principles of key techniques used to study the stability of this compound.

Titration for Determination of Decomposition Rate

This protocol is a general method for determining the concentration of active organolithium reagent over time, allowing for the calculation of decomposition rates.

Objective: To quantify the loss of active this compound in solution over time at a constant temperature.

Methodology: A modified titration technique, such as the one published by Watson and Eastham, is often employed.[8]

-

Preparation: A known volume of the this compound solution is stored in a temperature-controlled environment (e.g., a cryostat).[8]

-

Sampling: At regular intervals, an aliquot of the solution is withdrawn under an inert atmosphere.

-

Titration: The aliquot is titrated with a standardized solution of a suitable quenching agent, such as sec-butanol in toluene, using an indicator like 1,10-phenanthroline.[8]

-

Endpoint Determination: The endpoint is indicated by a distinct color change.

-

Calculation: The concentration of active this compound is calculated based on the volume of titrant used. The decomposition rate is determined by plotting the concentration versus time.

Caption: Experimental workflow for determining the decomposition rate of s-BuLi.

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal runaway potential of materials under adiabatic conditions.[9][10][11]

Objective: To determine the onset temperature of self-heating and the potential for thermal runaway of this compound solutions.

Methodology:

-

Sample Preparation: A small, sealed sample of the this compound solution is placed in a calorimeter bomb.

-

Heat-Wait-Seek: The instrument heats the sample in small, incremental steps. After each step, it waits for thermal equilibrium and then monitors for any self-heating (an exothermic reaction).[12]

-

Adiabatic Tracking: If self-heating is detected, the calorimeter switches to a mode where it maintains an adiabatic environment by matching the temperature of the surroundings to the sample temperature.[12]

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time.

-

Analysis: The data is used to determine the onset temperature of the exothermic decomposition, the rate of temperature and pressure rise, and the time to maximum rate of decomposition.

Safe Handling and Storage

Given its reactivity and thermal instability, strict adherence to safety protocols is paramount when working with this compound.

-

Inert Atmosphere: All handling and transfers of this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[13][14]

-

Storage: Solutions should be stored in tightly sealed containers, protected from moisture, and kept at low temperatures (recommended at 15°C or lower, preferably below 0°C). Avoid direct sunlight and proximity to strong oxidizing agents.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant lab coats, safety glasses or a face shield, and chemical-resistant gloves, must be worn.[7][13]

-

Quenching and Disposal: Unused or waste this compound must be quenched carefully in a controlled manner, typically by slow addition to a non-protic solvent followed by a protic solvent like isopropanol. All contaminated materials should be treated as hazardous waste.[14]

Conclusion

This compound is a powerful reagent in organic synthesis, but its utility is accompanied by significant thermochemical hazards. A thorough understanding of its decomposition pathways, kinetics, and the influence of experimental conditions is essential for its safe and effective use. The data and protocols outlined in this guide provide a foundation for researchers and professionals to handle this compound responsibly and to design robust and safe chemical processes. Further research using advanced calorimetric techniques would be beneficial to expand the quantitative thermochemical database for this important compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | 598-30-1 [chemicalbook.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C4H9Li | CID 102446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. ospt.osi.lv [ospt.osi.lv]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. web.wpi.edu [web.wpi.edu]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.uga.edu [research.uga.edu]

- 14. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide to the Pyrophoric Nature and Safe Handling of sec-Butyllithium

Introduction: sec-Butyllithium (s-BuLi) is a highly reactive organolithium reagent indispensable in modern organic synthesis.[1] Valued for its strong basicity and nucleophilicity, it is frequently employed for deprotonation, metalation, and as a polymerization initiator.[1][2][3] However, its utility is matched by its significant hazards, primarily its pyrophoric nature—the ability to ignite spontaneously upon contact with air.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pyrophoric properties of this compound, detailed safety protocols, and emergency procedures to ensure its safe handling in a laboratory setting.

Core Pyrophoric Hazards

This compound's primary hazard is its extreme reactivity with atmospheric components. This reactivity is more pronounced than that of its isomer, n-butyllithium.[2][4]

-

Reaction with Air: this compound reacts rapidly with oxygen, and this exothermic reaction is sufficient to ignite the reagent and its flammable solvent.[2][5][6] This property classifies it as a pyrophoric liquid.[7][8] The tendency to ignite is influenced by concentration, humidity, and the solvent used.[9][10] Concentrations above 25% are considered pyrophoric at any humidity level.[9]

-

Reaction with Water: It reacts violently with water and moisture, releasing highly flammable butane gas, which can be ignited by the heat of the reaction.[11][12][13] This violent reactivity necessitates the strict exclusion of water from all handling and storage procedures.[9][11]

Safety Data and Physical Properties

The following table summarizes key quantitative safety and physical data for this compound.

| Property | Data | Citations |

| Chemical Formula | C₄H₉Li | [4][8][11] |

| Molecular Weight | 64.06 g/mol | [4][11] |

| Appearance | Clear colorless to light yellow viscous liquid | [2][4][13][14] |

| Flash Point | -17 °C (1.4 °F) | [11][13] |

| Pyrophoricity | Catches fire spontaneously if exposed to air | [6][7][8][11] |

| Water Reactivity | Reacts violently, releasing flammable gases | [5][11][12] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2][4] |

| Common Solvents | Cyclohexane, Hexane | [4][5][11] |

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is the first line of defense against the hazards of this compound.

| Area | Required PPE | Specifications and Citations |

| Eyes/Face | Safety Goggles & Face Shield | Must be worn over safety glasses for splash protection.[14][15] |

| Hands | Chemical-Resistant Gloves | Neoprene or nitrile gloves are suitable. Always inspect gloves for integrity before use.[9][14][16] |

| Body | Flame-Resistant Lab Coat | A lab coat made of Nomex or other fire-resistant material is mandatory. Do not use standard cotton or synthetic fiber lab coats.[15] |

| Clothing | Natural Fiber Clothing | Wear long pants and closed-toe shoes made of non-synthetic materials like leather or cotton.[17] |

Handling and Storage Protocols

All manipulations involving this compound must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][10][16]

Experimental Protocol: Inert Atmosphere Transfer

-

Glassware Preparation: Ensure all glassware is meticulously dried before use, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of inert gas.[10][18]

-

System Purge: Assemble the reaction apparatus and purge thoroughly with a dry, inert gas. A gas bubbler should be used to monitor the positive pressure.[10]

-

Reagent Bottle Preparation: Secure the this compound reagent bottle to a stand.[19] Clean the septum with a dry cloth. Puncture the septum with a needle connected to the inert gas line to equalize pressure.

-

Syringe Transfer: Use a clean, dry syringe with a securely attached needle. The syringe volume should be at least double the volume of the reagent to be transferred.[19]

-

Withdrawal: Puncture the septum with the syringe needle. Draw a small amount of inert gas from the reaction flask into the syringe, then insert the needle tip below the liquid level in the reagent bottle. Slowly draw the desired volume of this compound.

-

Bubble Removal: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle. Pull the needle tip back into the headspace and draw about 1-2 mL of inert gas into the syringe. This "gas buffer" prevents the reagent from dripping and reacting at the needle tip.[18]

-

Transfer: Swiftly transfer the syringe to the reaction apparatus and puncture the septum. Gently depress the plunger to add the this compound to the reaction mixture.

-

Syringe Rinsing: Immediately after transfer, rinse the syringe by drawing up a dry, inert solvent (like hexane or toluene) and expelling it into a separate flask for quenching. Repeat this rinse at least three times.[18]

Storage

Store this compound solutions in their original, specially designed containers in a cool, dry, well-ventilated area designated for flammable and pyrophoric reagents.[9][14] The storage area should be separate from incompatible materials, particularly water, acids, and oxidizing agents.[9]

Emergency Procedures

Rapid and correct response during an emergency is critical. Never work alone when handling pyrophoric reagents.[20]

Fire Response

In the event of a fire, prioritize personal safety. Evacuate the area and call for emergency services.[16] If the fire is small and you are trained and confident to handle it, use an appropriate extinguisher.

| Extinguishing Agent | Suitability | Rationale and Citations |

| Dry Chemical Powder | Suitable | Class D fire extinguishers (e.g., Met-L-X, powdered graphite, soda ash) are effective.[18][21] |

| Dry Sand / Vermiculite | Suitable | Can be used to smother small fires by cutting off the oxygen supply.[11][18] |

| **Carbon Dioxide (CO₂) ** | Suitable | Can be used to extinguish the solvent fire.[11][22] |

| Water | UNSUITABLE | Reacts violently and will spread the fire. NEVER USE WATER .[5][11] |

| Foam / Halon | UNSUITABLE | Ineffective for organometallic fires.[20] |

Spill Response

The response to a spill depends on its size and whether it has ignited.

First Aid

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Procedure | Citations |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention. | [9][18] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [5][15] |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][15] |

| Ingestion | DO NOT INDUCE VOMITING . Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][15][22] |

Decontamination and Disposal (Quenching)

Residual or excess this compound must be safely quenched before disposal. This procedure is highly hazardous and must be performed with extreme caution in a fume hood.[16]

Experimental Protocol: Quenching Procedure

-

Preparation: Perform the entire operation under an inert atmosphere (e.g., in a Schlenk flask) and in a secondary container (e.g., an ice bath) to control the temperature.[16][23]

-

Dilution: Dilute the this compound solution with an inert, dry solvent such as hexane or toluene to a concentration below 5% by weight.[10][20] This helps to moderate the reaction rate.

-

Initial Quench: While stirring the diluted solution vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel or syringe.[16][18] Maintain the temperature below 25°C. Continue the addition until gas evolution subsides.

-

Secondary Quench: After the reaction with isopropanol is complete, slowly add a more reactive alcohol, such as methanol, to quench any remaining reagent.[16]

-

Final Quench: Once gas evolution from the methanol addition has ceased, very cautiously add water dropwise to ensure all reactive material is destroyed.[16][23] Violent reaction is still possible at this stage if the previous steps were incomplete.[23]

-

Neutralization & Disposal: After the final quench is complete, neutralize the resulting basic solution with a suitable acid. The final mixture should be disposed of as hazardous waste according to institutional guidelines.[16]

-

Container Rinsing: The empty reagent bottle must also be decontaminated. Triple-rinse the container with a dry, inert solvent under an inert atmosphere.[20][21][23] These rinses are also pyrophoric and must be quenched using the same procedure before disposal.[20][23]

Chemical Reactivity and Hazards

The pyrophoric nature of this compound stems from its highly exothermic reactions with air and water. Understanding these pathways highlights the necessity of inert handling conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 4. This compound | 598-30-1 [chemicalbook.com]

- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | C4H9Li | CID 102446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. research.uga.edu [research.uga.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. fishersci.com [fishersci.com]

- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 13. Sec-butyl lithium [ganfenglithium.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. ehs.uci.edu [ehs.uci.edu]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. enhs.uark.edu [enhs.uark.edu]